Cas no 52267-51-3 (benzyl 2-diazoacetate)

benzyl 2-diazoacetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, diazo-, phenylmethyl ester
- Benzyl diazoacetate
- benzyl 2-diazoacetate
- EN300-105155
- (E)-2-diazonio-1-(phenylmethoxy)ethenolate
- AT25593
- Benzyl diazoacetate, contains ~10% dichloromethane as stabilizer
- BENZYL 2-DIAZOACETATE, CONTAINS 10% DCM AS STABILIZER
- JBBKWIFIXPBQGZ-UHFFFAOYSA-N
- 52267-51-3
-
- MDL: MFCD20527201
- Inchi: InChI=1S/C9H8N2O2/c10-11-6-9(12)13-7-8-4-2-1-3-5-8/h1-6H,7H2
- InChI Key: JBBKWIFIXPBQGZ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC(=O)C=[N+]=[N-]
Computed Properties
- Exact Mass: 176.05864
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 2.2
- Topological Polar Surface Area: 28.3Ų
Experimental Properties
- Density: 0.894 g/mL at 25 °C
- Flash Point: Fahrenheit: 44.6 ° f
Celsius: 7 ° c - Refractive Index: n20/D 1.504
- PSA: 62.7
- Color/Form: 10% in toluene
benzyl 2-diazoacetate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H304-H315-H319-H336-H361d-H373
- Warning Statement: P210-P261-P281-P301+P310-P305+P351+P338-P331
- Hazardous Material transportation number:UN1294 - class 3 - PG 2 - Toluene, solution
- WGK Germany:3
- Hazard Category Code: 63-11-38-48/20-65-67
- Safety Instruction: 16-36/37-62
-
Hazardous Material Identification:
- Storage Condition:2-8°C
benzyl 2-diazoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-105155-0.1g |
benzyl 2-diazoacetate |
52267-51-3 | 94% | 0.1g |
$23.0 | 2023-10-28 | |
Enamine | EN300-105155-0.25g |
benzyl 2-diazoacetate |
52267-51-3 | 94% | 0.25g |
$33.0 | 2023-10-28 | |
Enamine | EN300-105155-2.5g |
benzyl 2-diazoacetate |
52267-51-3 | 94% | 2.5g |
$70.0 | 2023-10-28 | |
1PlusChem | 1P00JRZ3-500mg |
(E)-2-diazonio-1-(phenylmethoxy)ethenolate |
52267-51-3 | 95% | 500mg |
$164.00 | 2025-03-01 | |
1PlusChem | 1P00JRZ3-50mg |
(E)-2-diazonio-1-(phenylmethoxy)ethenolate |
52267-51-3 | 95% | 50mg |
$124.00 | 2025-03-01 | |
Enamine | EN300-105155-5g |
benzyl 2-diazoacetate |
52267-51-3 | 94% | 5g |
$75.0 | 2023-10-28 | |
Enamine | EN300-105155-1g |
benzyl 2-diazoacetate |
52267-51-3 | 94% | 1g |
$66.0 | 2023-10-28 | |
Enamine | EN300-105155-0.05g |
benzyl 2-diazoacetate |
52267-51-3 | 94% | 0.05g |
$19.0 | 2023-10-28 | |
Enamine | EN300-105155-1.0g |
benzyl 2-diazoacetate |
52267-51-3 | 93% | 1g |
$241.0 | 2023-06-10 | |
Enamine | EN300-105155-5.0g |
benzyl 2-diazoacetate |
52267-51-3 | 93% | 5g |
$701.0 | 2023-06-10 |
benzyl 2-diazoacetate Related Literature
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on benzyl 2-diazoacetate
Acetic acid, diazo-, phenylmethyl ester (CAS No. 52267-51-3): An Overview of Its Synthesis, Applications, and Recent Research
Acetic acid, diazo-, phenylmethyl ester (CAS No. 52267-51-3) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, also known as benzyl diazoacetate, is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique chemical structure and reactivity make it an essential tool for chemists and researchers working on the development of novel compounds and materials.
The synthesis of benzyl diazoacetate typically involves the reaction of benzyl alcohol with diazoacetic acid or its esters. This process can be carried out using various methodologies, including classical organic synthesis techniques and more modern approaches such as catalytic methods. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are crucial for both academic research and industrial applications.
In recent years, significant advancements have been made in the synthesis and application of benzyl diazoacetate. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel catalytic method for the preparation of this compound using palladium catalysts. This method not only improved the yield but also reduced the environmental impact by minimizing waste generation. Such advancements highlight the ongoing efforts to develop more sustainable and efficient synthetic processes in organic chemistry.
Benzyl diazoacetate has found extensive applications in the pharmaceutical industry due to its ability to participate in a wide range of chemical reactions. One of its primary uses is as a precursor for the synthesis of β-lactam antibiotics, which are a class of broad-spectrum antibiotics that are widely used to treat bacterial infections. The diazo group in benzyl diazoacetate can undergo various transformations, such as cycloaddition reactions and metal-catalyzed insertions, which are crucial for the formation of complex molecular structures.
Beyond its role in pharmaceuticals, benzyl diazoacetate has also been explored for its potential in materials science. A recent study published in Advanced Materials demonstrated the use of this compound in the synthesis of functional polymers with unique properties. These polymers have shown promise in applications such as drug delivery systems, sensors, and coatings. The ability to fine-tune the properties of these materials through controlled polymerization reactions makes benzyl diazoacetate an attractive starting material for researchers in this field.
The reactivity of the diazo group in benzyl diazoacetate has also been leveraged in the development of new synthetic methodologies. For example, a study published in Tetrahedron Letters described a novel approach for the synthesis of nitrogen-containing heterocycles using this compound as a key intermediate. The versatility of the diazo group allows for the formation of diverse heterocyclic structures, which are important building blocks for many bioactive molecules.
In addition to its synthetic applications, benzyl diazoacetate has been studied for its potential biological activities. Research has shown that certain derivatives of this compound exhibit antimicrobial and antiviral properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that some benzyl diazoacetate derivatives were effective against multidrug-resistant bacteria. These findings highlight the potential of this compound as a lead molecule for the development of new therapeutic agents.
The safety and environmental impact of chemicals are critical considerations in their development and use. Studies on the toxicity and environmental fate of benzyl diazoacetate have shown that it is generally safe when handled properly and disposed of according to regulatory guidelines. However, it is important to follow best practices to minimize any potential risks associated with its use.
In conclusion, Acetic acid, diazo-, phenylmethyl ester (CAS No. 52267-51-3), or benzyl diazoacetate, is a valuable compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties make it an essential tool for researchers and chemists working on the development of new compounds and materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in various scientific fields.
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